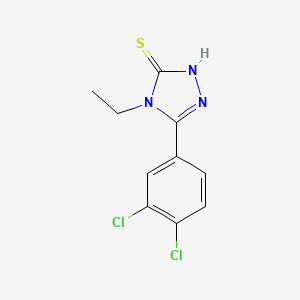

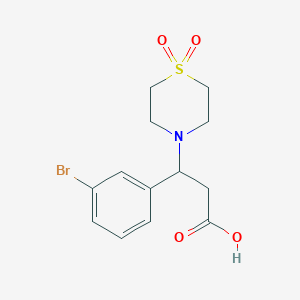

![molecular formula C12H10ClN3 B3037156 4-氯-1,8-二甲基-咪唑并[1,2-A]喹喔啉 CAS No. 445430-62-6](/img/structure/B3037156.png)

4-氯-1,8-二甲基-咪唑并[1,2-A]喹喔啉

描述

4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline is a chemical compound with the CAS Number: 445430-62-6 . It has a molecular weight of 231.68 . The IUPAC name for this compound is 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline .

Molecular Structure Analysis

The InChI code for 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is 1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成和化学性质

- 喹喔啉衍生物的一锅合成:已经开发出一种有效的方法来合成 N-杂环稠合喹喔啉,包括吡咯并[1,2-a]喹喔啉和吲哚并[1,2-a]喹喔啉,使用二甲基亚砜作为反应物和溶剂 (Xie 等,2017)。

- 吡啶咪唑并喹喔啉的合成:由 2-氨基-3-氯喹喔啉和吡啶合成的吡啶并[1′,2′:1,2]咪唑并[4,5-b]喹喔啉产生具有强烈黄绿色荧光的化合物 (Tomoda 等,1990)。

化学反应和转化

- 碘介导的 sp3 C-H 胺化:苯并[4,5]咪唑并[1,2-a]喹喔啉衍生物通过碘介导的直接 sp3 C-H 胺化反应合成,提供了一种无金属且可扩展的方法 (Chen 等,2020)。

- Groebke 3CR 反应:咪唑并[1,2-a]喹喔啉使用 Groebke 3CR 反应合成,展示了在捕获自由基和抑制 DNA 氧化的应用 (Chen & Liu,2016)。

生物和药用应用

- 磷酸二酯酶抑制活性:新型咪唑并[1,2-a]喹喔啉衍生物对 PDE4 同工型显示出有效的抑制特性,强调了特定结构特征对活性的重要性 (Deleuze-Masquéfa 等,2004)。

- 荧光性质:研究了咪唑并[1,2-a]喹喔啉衍生物的荧光性质,揭示了苯基取代基和羟基/甲氧基对荧光强度的影响 (Patinote 等,2017)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

作用机制

Target of Action

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, also known as Imidazo[1,2-a]quinoxaline, 4-chloro-1,8-dimethyl-, is a compound that has been found to possess a wide spectrum of biological activity . The primary targets of this compound are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and cellular metabolism .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors A1, thereby inhibiting the action of these receptors . It can also inhibit the activity of various kinases and phosphodiesterases, which can lead to changes in cellular signaling and metabolism .

Biochemical Pathways

The action of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline affects several biochemical pathways. By inhibiting the activity of adenosine and benzodiazepine receptors A1, it can affect the signaling pathways associated with these receptors . Similarly, by inhibiting the activity of various kinases and phosphodiesterases, it can affect the pathways associated with these enzymes .

Result of Action

The molecular and cellular effects of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline’s action are diverse, given its wide spectrum of biological activity . For instance, it has been found to possess antiallergenic, antitumor, and anticonvulsant activities . It has also been found to exhibit anticancer activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer .

属性

IUPAC Name |

4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQLFCKNGRPZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

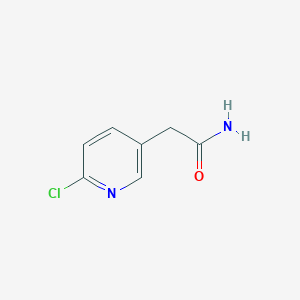

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)

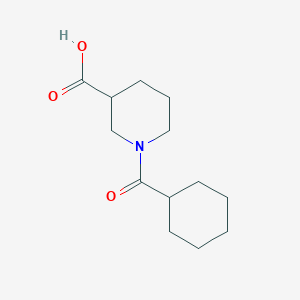

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

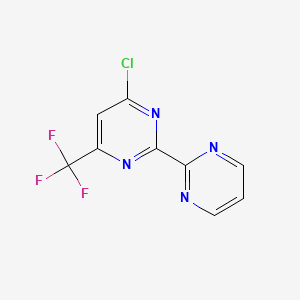

![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)

![2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone](/img/structure/B3037088.png)

![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)

![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)